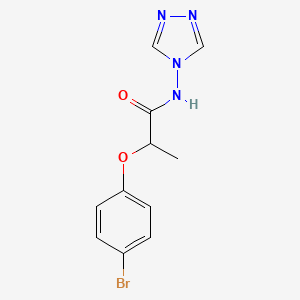![molecular formula C24H30N4O5 B4111212 N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide](/img/structure/B4111212.png)
N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide
Overview
Description
4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] is a complex organic compound characterized by its unique structure, which includes an oxybis linkage and benzohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] typically involves the reaction of 4,4’-oxybis(benzoic acid) with 3-methylbutanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine to form the final benzohydrazide product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids
Reduction: Reduced hydrazides and amines
Substitution: Substituted benzohydrazides
Scientific Research Applications
4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-oxybis(benzenesulfonyl hydrazide)
- 4,4’-oxybis(benzoic acid)
- 4,4’-oxybis(benzohydrazide)
Uniqueness
4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] is unique due to its specific structural features, such as the oxybis linkage and the presence of 3-methylbutanoyl groups. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-15(2)13-21(29)25-27-23(31)17-5-9-19(10-6-17)33-20-11-7-18(8-12-20)24(32)28-26-22(30)14-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOADQGBCTJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NNC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)

![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4111169.png)

![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)


![Methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B4111203.png)

![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)

